N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide
Description
N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide is a heterocyclic compound featuring a fused bicyclic structure comprising an imidazole ring and a partially saturated pyridine ring. The acetamide substituent at the 7-position of the tetrahydroimidazopyridine core distinguishes it from related derivatives. The compound has been listed as a research chemical by suppliers such as CymitQuimica, though current availability is discontinued .
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7(13)11-8-2-4-12-5-3-10-9(12)6-8/h3,5,8H,2,4,6H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOMMRWUNNXVKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN2C=CN=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide typically involves the condensation of 2-aminopyridine with various aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the use of catalysts like sulfuric acid or hydrochloric acid to facilitate the formation of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antibacterial Hydrazone Derivatives
Compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazone derivatives (e.g., 8d, 8e, 8f ) exhibit potent antibacterial activity. These derivatives feature hydrazone side chains instead of acetamide groups, which may enhance their interaction with bacterial enzymes or membranes. Key findings include:
- Zone of Inhibition: 30–33 mm against E. coli and S. aureus; 22–25 mm against P. aeruginosa and S. pyogenes .
- Structural Advantage : The hydrazone group’s ability to chelate metal ions or form hydrogen bonds likely contributes to their enhanced antibacterial efficacy compared to the acetamide-substituted target compound .
Antifungal Tetrahydroimidazopyridine Derivatives
Özdemir et al. (2010) synthesized tetrahydroimidazo[1,2-a]pyridine derivatives with selective antifungal activity.
Pyrazine-Based Analog
A structurally related compound, N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)acetamide (CAS: 1934406-44-6), replaces the pyridine ring with a pyrazine ring (two nitrogen atoms). Key differences include:
Ester-Functionalized Derivatives
The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () showcases bulky substituents (cyano, nitrophenyl, ester groups). Key comparisons:
- Melting Point : 243–245°C (vs. undisclosed for the target compound).
- Synthetic Complexity : Requires a one-pot two-step reaction, suggesting lower synthetic accessibility compared to the simpler acetamide derivative .
- Bioactivity : Bulky groups may limit bioavailability but enhance target specificity for enzyme inhibition.
Sulfanylpropanamide Derivative (GLCNACSTATIN F)
The compound N-[(5R,6R,7R,8S)-6,7-dihydroxy-5-(hydroxymethyl)-2-phenethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]-3-sulfanyl-propanamide (GLCNACSTATIN F) features hydroxyl, hydroxymethyl, and sulfanyl groups. These polar substituents likely enhance solubility and protein-binding affinity, contrasting with the target compound’s less polar acetamide group .
Biological Activity
N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)acetamide is a heterocyclic compound that has gained attention for its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.
Overview of the Compound
This compound features an imidazo[1,2-a]pyridine core, which is known for its pharmacological versatility. The compound's molecular formula is CHNO, and it is primarily synthesized through the condensation of 2-aminopyridine with various aldehydes or ketones under acidic or basic conditions.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit the activity of enzymes by binding to their active sites. This mechanism is crucial in regulating metabolic pathways and cellular functions.
- Receptor Modulation : It may also act as an agonist or antagonist at various receptors, influencing signaling pathways that are fundamental to cellular communication and response.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. For instance:
- In vitro Studies : The compound has shown potent inhibitory effects against cancer cell lines such as HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma). In tests at a concentration of 1 μM, cell viability was reduced significantly (20-35%) for HL60 cells .
| Cell Line | Concentration (μM) | % Cell Viability |
|---|---|---|
| HL60 | 1 | 20 - 35 |
| HCT116 | 1 | 28 - 48 |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It demonstrates effectiveness against both Gram-positive and Gram-negative bacteria:
- Target Bacteria : Notable activity has been observed against E. coli and S. aureus, indicating potential as a new antibiotic candidate.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Study on Heparanase Inhibition : A related compound demonstrated high selectivity in inhibiting Heparanase-1 (HPSE1), an enzyme implicated in cancer progression. This suggests that this compound could be explored for similar applications due to structural similarities .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the nitrogen position within the imidazole ring significantly affect biological activity. Variants with nitrogen at different positions showed varying levels of anti-proliferative effects on cancer cells .
- Synthetic Optimization : Recent advancements in synthetic methods have streamlined the production of this compound while enhancing yield and purity. Improved cyclization techniques have reduced the number of synthetic steps required for its preparation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
